molecular formula C7H12N2O B6282711 1-(prop-2-en-1-yl)piperazin-2-one CAS No. 59702-24-8

1-(prop-2-en-1-yl)piperazin-2-one

Cat. No.: B6282711
CAS No.: 59702-24-8
M. Wt: 140.2
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Description

1-(Prop-2-en-1-yl)piperazin-2-one is a chemical compound of interest in scientific research for its potential applications in medicinal chemistry and drug discovery. It is built on a piperazin-2-one core, which is recognized as a "privileged scaffold" in the design of biologically active molecules . This six-membered heterocyclic ring, containing two nitrogen atoms and a ketone group, is a key structural component in a multitude of approved therapeutics and investigational compounds due to its versatile binding properties . Piperazine and piperazin-2-one derivatives have demonstrated a wide spectrum of pharmacological activities in research, including roles as anticancer, antiviral, antibacterial, and antipsychotic agents . The piperazine ring is a feature in several marketed drugs, such as the antipsychotic fluphenazine, the antibacterial ciprofloxacin, and the antihistamine cinnarizine, underscoring the therapeutic relevance of this structural motif . The prop-2-en-1-yl (allyl) group attached to the scaffold provides a reactive handle for further chemical exploration. This functional group can be utilized in various synthetic transformations, making the compound a valuable building block or intermediate for constructing more complex molecular architectures for research purposes . Researchers can employ this compound in the synthesis of novel hybrid molecules and diverse molecular libraries aimed at probing biological pathways or identifying new lead compounds. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices before handling this substance.

Properties

CAS No.

59702-24-8

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperazine and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide.

    Procedure: The piperazine is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed at room temperature or slightly elevated temperatures for several hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(prop-2-en-1-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The 3-chlorophenyl derivative (C₁₀H₁₁ClN₂O) demonstrates significant cytotoxicity, with guanidine-substituted analogs showing IC₅₀ values lower than doxorubicin in cancer cell lines . In contrast, the allyl-substituted compound lacks direct bioactivity data but serves as a versatile synthetic intermediate.
  • Solubility and Stability : Hydrochloride salts (e.g., 1-isopropylpiperazin-2-one hydrochloride) exhibit enhanced solubility in polar solvents, advantageous for pharmaceutical formulations .
  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 6-aminopyridinyl) improve π-π stacking interactions in drug-receptor binding, whereas aliphatic groups (e.g., allyl, isopropyl) prioritize synthetic flexibility .

Q & A

Q. What are the common synthetic routes for preparing 1-(prop-2-en-1-yl)piperazin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, allylation of piperazin-2-one derivatives can be achieved using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation of the allyl group . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

    Key Reaction Parameters Example ConditionsImpact on Yield
    Solvent polarityDMF vs. THFHigher polarity solvents improve nucleophilicity
    Catalyst (e.g., TBTU)Amide couplingEnhances reaction efficiency (yield >70%)
    Temperature25°C vs. refluxHigher temps accelerate reaction but risk decomposition

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
    Structural validation requires a combination of analytical techniques:
    • NMR : ¹H and ¹³C NMR to identify allyl protons (δ 5.0–6.0 ppm) and carbonyl groups (δ 165–175 ppm) .
    • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 167.1) .
    • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=C (~1640 cm⁻¹) .
      Discrepancies in spectral data may indicate impurities or tautomeric forms, necessitating further purification .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer :
    • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes). For example, the allyl group may enhance hydrophobic interactions in enzyme pockets .
    • QSAR Models : Correlate substituent electronic properties (Hammett constants) with biological activity. Derivatives with electron-withdrawing groups on the piperazine ring show improved antimicrobial potency .
    • DFT Calculations : Assess stability of tautomeric forms (e.g., enol vs. keto) to guide synthetic routes .

Q. How should researchers address contradictory solubility or stability data for this compound in literature?

  • Methodological Answer :
    • Solubility Conflicts : Re-evaluate solvent systems (e.g., DMSO for polar assays vs. chloroform for NMR). Note that solubility in "organic solvents" (as reported in ) is non-specific; use Hansen solubility parameters to refine choices.
    • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carbonyl group under acidic conditions is a known instability .

Q. What strategies are effective for resolving low yields in allylation reactions of piperazin-2-one derivatives?

  • Methodological Answer :
    • Reagent Optimization : Replace allyl bromides with iodides for faster kinetics .
    • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
    • Byproduct Analysis : Use LC-MS to identify dimers or oligomers formed via radical pathways, which can be suppressed by adding radical inhibitors (e.g., BHT) .

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
    • Target Selection : Prioritize receptors where piperazine derivatives are known ligands (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
    • Assay Conditions : Use HEK293 cells transfected with target receptors and measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) .
    • Control Compounds : Include reference standards (e.g., buspirone for 5-HT₁A) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Q. What analytical challenges arise in characterizing this compound’s tautomeric equilibrium?

  • Methodological Answer :
    • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to observe coalescence of keto-enol proton signals .
    • X-ray Crystallography : Resolve tautomeric forms in solid state; the keto form is typically more stable .
    • pH Studies : Use UV-Vis spectroscopy to track absorbance shifts (λₘₐₘ) in buffered solutions (pH 2–12) .

Q. How can researchers mitigate safety risks during large-scale synthesis of this compound?

  • Methodological Answer :
    • Hazard Assessment : Review SDS data for precursors (e.g., allyl bromide: toxic, lachrymatory) and implement fume hoods/PPE .
    • Process Safety : Conduct calorimetry (DSC) to identify exothermic risks and scale reactions incrementally (10g → 100g → 1kg) .
    • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Q. Data Contradictions and Gaps

  • Missing Physical Data : Melting points and densities are often unreported . Researchers should experimentally determine these using DSC and pycnometry.
  • Biological Activity Claims : While structural analogs show antimicrobial/anticancer activity , direct evidence for this compound is lacking. Validate via standardized assays (e.g., CLSI guidelines for MIC testing).

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